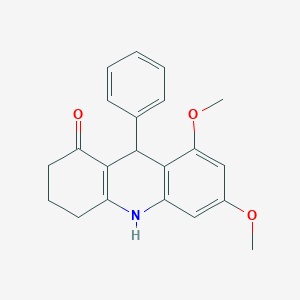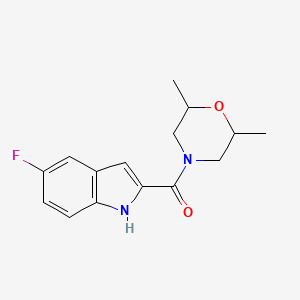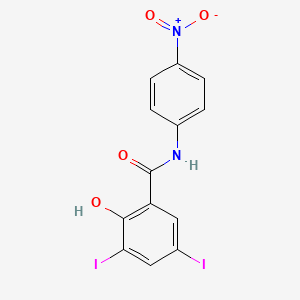![molecular formula C18H16F3N3O3 B12481989 2,2,2-trifluoro-N-[4-[C-methyl-N-[(2-phenoxyacetyl)amino]carbonimidoyl]phenyl]acetamide CAS No. 355830-82-9](/img/structure/B12481989.png)
2,2,2-trifluoro-N-[4-[C-methyl-N-[(2-phenoxyacetyl)amino]carbonimidoyl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-[4-[C-methyl-N-[(2-phenoxyacetyl)amino]carbonimidoyl]phenyl]acetamide is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of trifluoromethyl groups, phenyl rings, and acetamide functionalities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[4-[C-methyl-N-[(2-phenoxyacetyl)amino]carbonimidoyl]phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Phenoxyacetyl Intermediate: This step involves the reaction of phenoxyacetic acid with suitable reagents to form the phenoxyacetyl intermediate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoroacetic anhydride or trifluoromethyl iodide under controlled conditions.
Coupling Reactions: The intermediate compounds are then coupled using catalysts like palladium or copper to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[4-[C-methyl-N-[(2-phenoxyacetyl)amino]carbonimidoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2,2-Trifluoro-N-[4-[C-methyl-N-[(2-phenoxyacetyl)amino]carbonimidoyl]phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[4-[C-methyl-N-[(2-phenoxyacetyl)amino]carbonimidoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The phenyl and acetamide groups contribute to its binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N-methylacetamide: A simpler analog with similar trifluoromethyl and acetamide functionalities.
2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide: Contains additional trifluoroacetyl groups, offering different reactivity and properties.
Uniqueness
2,2,2-Trifluoro-N-[4-[C-methyl-N-[(2-phenoxyacetyl)amino]carbonimidoyl]phenyl]acetamide stands out due to its complex structure, combining multiple functional groups that confer unique chemical and biological properties
Properties
CAS No. |
355830-82-9 |
|---|---|
Molecular Formula |
C18H16F3N3O3 |
Molecular Weight |
379.3 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[4-[C-methyl-N-[(2-phenoxyacetyl)amino]carbonimidoyl]phenyl]acetamide |
InChI |
InChI=1S/C18H16F3N3O3/c1-12(23-24-16(25)11-27-15-5-3-2-4-6-15)13-7-9-14(10-8-13)22-17(26)18(19,20)21/h2-10H,11H2,1H3,(H,22,26)(H,24,25) |
InChI Key |
JWIKVFZHKNCSBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=CC=C1)C2=CC=C(C=C2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Nitrophenyl)methoxy]benzaldehyde](/img/structure/B12481909.png)
![4-methoxy-8-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B12481915.png)
![Ethyl 3-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12481918.png)
![Methyl 3-{[(2-bromophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12481919.png)

![N-[(5-methyl-1H-benzotriazol-1-yl)methyl]biphenyl-2-amine](/img/structure/B12481933.png)
![1-Bromo-17-(3-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12481936.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12481955.png)


![N-(4-fluorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B12481968.png)
![Methyl 5-({4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12481972.png)
![3-Pyridinecarbonitrile, 2-[[2-[3,4-dihydro-1(2H)-quinolinyl]-2-oxoethyl]thio]-6-methyl-](/img/structure/B12481973.png)
![N-[4-methyl-3-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)phenyl]furan-2-carboxamide](/img/structure/B12481980.png)
